

# Performance Comparison: Reactivity Ratios of N-Tert-butylacrylamide (TBAm)

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## Compound of Interest

Compound Name: *N-Tert-butylacrylamide*

Cat. No.: *B110227*

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The reactivity ratios,  $r_1$  (for TBAm) and  $r_2$  (for the comonomer), dictate the composition of the resulting copolymer. A reactivity ratio greater than 1 indicates that the propagating radical prefers to add its own monomer, while a value less than 1 suggests a preference for adding the other monomer. The product of the two reactivity ratios ( $r_1 r_2$ ) provides insight into the monomer distribution: a value close to 1 suggests a random copolymer, a value approaching 0 indicates a tendency towards alternation, and a value greater than 1 points towards block copolymer formation.

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of TBAm with several comonomers under free-radical conditions.

| Comonomer (M <sub>2</sub> )     | r <sub>1</sub> (TBAm) | r <sub>2</sub> (Comonomer) | r <sub>1</sub> * r <sub>2</sub> | Polymerization Conditions               | Method of Determination   | Reference |
|---------------------------------|-----------------------|----------------------------|---------------------------------|---|---------------------------|-----------|
| Quinolinylacrylate              | 8.0                   | 0.60                       | 4.8                             | 60°C, AIBN, methanol/water (3:1)        | Fineman-Ross              |           |
| Quinolinylacrylate              | 8.0                   | 0.61                       | 4.88                            | 60°C, AIBN, methanol/water (3:1)        | Kelen-Tudos               |           |
| 2,4-Dichlorophenyl methacrylate | 0.83                  | 1.13                       | 0.94                            | 70°C, AIBN, DMF                         | Fineman-Ross, Kelen-Tudos | [1][2]    |
| 7-acryloyloxy-4-methyl coumarin | 1.15                  | 0.70                       | 0.805                           | 60°C, AIBN, DMF                         | Fineman-Ross              | [3]       |
| 7-acryloyloxy-4-methyl coumarin | 1.16                  | 0.72                       | 0.835                           | 60°C, AIBN, DMF                         | Kelen-Tudos               | [3]       |
| Methyl Acrylate                 | 0.71                  | 1.12                       | 0.795                           | 60°C, AIBN, 75/25 EtOH/H <sub>2</sub> O | In situ NMR               | [4]       |
| N-isopropylacrylamide           | 1.00                  | 0.58                       | 0.58                            | 60°C, Toluene                           | Not specified             |           |

### Analysis of Reactivity:

- With Quinolinylacrylate: The high  $r_1$  value indicates that the TBAm propagating radical strongly prefers to add another TBAm monomer, suggesting a tendency towards forming blocks of TBAm. The  $r_1 * r_2$  product being significantly greater than 1 further supports a blocky or segmented copolymer structure rather than a random distribution.
- With 2,4-Dichlorophenyl methacrylate: The reactivity ratios are close to 1, with  $r_2$  being slightly greater than 1. This suggests a tendency towards a random copolymer, with a slight enrichment of the methacrylate comonomer in the polymer chain. The  $r_1 * r_2$  product of 0.94 is indicative of ideal random copolymerization.<sup>[1][2]</sup>
- With 7-acryloyloxy-4-methyl coumarin: TBAm is slightly more reactive than the comonomer ( $r_1 > 1$  and  $r_2 < 1$ ), indicating that TBAm will be incorporated into the copolymer at a slightly faster rate. The  $r_1 * r_2$  product of approximately 0.8 suggests the formation of a random copolymer.<sup>[3]</sup>
- With Methyl Acrylate: In this system, methyl acrylate is the more reactive comonomer ( $r_2 > 1$  and  $r_1 < 1$ ). The copolymer will be richer in methyl acrylate units than the monomer feed. The  $r_1 * r_2$  product of 0.795 is indicative of a random copolymer.<sup>[4]</sup>
- With N-isopropylacrylamide: The reactivity ratio of TBAm is 1.00, suggesting that the TBAm radical has no preference between adding another TBAm or an N-isopropylacrylamide monomer. The  $r_2$  value of 0.58 indicates that the N-isopropylacrylamide radical prefers to add a TBAm monomer. This system will likely form a random copolymer.

## Experimental Protocols

The determination of monomer reactivity ratios is a critical experimental process for understanding and controlling copolymerization. Below is a detailed, generalized protocol for the free-radical copolymerization of **N-Tert-butylacrylamide** and a comonomer, followed by the determination of reactivity ratios using the Fineman-Ross and Kelen-Tudos methods.

### I. Materials and Purification

- Monomers:

- **N-Tert-butylacrylamide (TBAm)**: Recrystallize from a suitable solvent such as warm, dry benzene or an n-hexane/ethyl acetate mixture to remove inhibitors and impurities. Dry the purified crystals under vacuum.
- **Comonomer**: Purify the comonomer according to standard procedures to remove inhibitors. For example, liquid monomers like methyl acrylate can be washed with a dilute aqueous sodium hydroxide solution to remove acidic inhibitors, followed by washing with deionized water, drying over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and distillation under reduced pressure.
- **Initiator**:
  - 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used initiator. Recrystallize from a solvent such as methanol or chloroform and dry under vacuum at room temperature.
- **Solvent**:
  - Use high-purity, anhydrous solvents. Common solvents for acrylamide copolymerizations include dimethylformamide (DMF), methanol, ethanol, water, or mixtures thereof. Purify by distillation if necessary.

## II. Copolymerization Procedure

- **Reaction Setup**:
  - Prepare a series of at least five reaction vessels (e.g., glass ampoules or a multi-neck flask with a condenser and nitrogen inlet).
  - For each vessel, prepare a different initial monomer feed ratio (e.g., mole fractions of TBAm of 0.2, 0.4, 0.5, 0.6, 0.8).
- **Polymerization**:
  - In each reaction vessel, dissolve the desired amounts of TBAm, the comonomer, and a fixed concentration of AIBN (typically 0.1-1.0 mol% relative to the total monomer concentration) in the chosen solvent.

- Deoxygenate the monomer solutions by bubbling with a gentle stream of dry, oxygen-free nitrogen for at least 30 minutes.
- Seal the reaction vessels (e.g., by flame-sealing the ampoules or closing the flask under a positive nitrogen pressure).
- Immerse the reaction vessels in a constant temperature bath (e.g., 60°C or 70°C) and start the polymerization.
- To ensure the validity of the differential form of the copolymerization equation, it is crucial to stop the reaction at low conversion (typically below 10%). The reaction time will need to be determined empirically for each system.
- Copolymer Isolation and Purification:
  - After the predetermined reaction time, quench the polymerization by rapidly cooling the reaction vessel in an ice bath.
  - Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold water, methanol, or diethyl ether, depending on the copolymer's solubility).
  - Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
  - Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
  - Determine the conversion gravimetrically.

### III. Copolymer Characterization and Composition Analysis

- Compositional Analysis:
  - The composition of the copolymer is a critical parameter for calculating the reactivity ratios. Proton Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) spectroscopy is a powerful and

commonly used technique for this purpose.

- Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Identify characteristic proton signals for each monomer unit in the  $^1\text{H}$ -NMR spectrum. For TBAm, the nine protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm.
- By integrating the areas of the characteristic peaks corresponding to each monomer unit, the molar ratio of the monomers in the copolymer can be calculated.

## IV. Calculation of Reactivity Ratios

- Fineman-Ross Method:

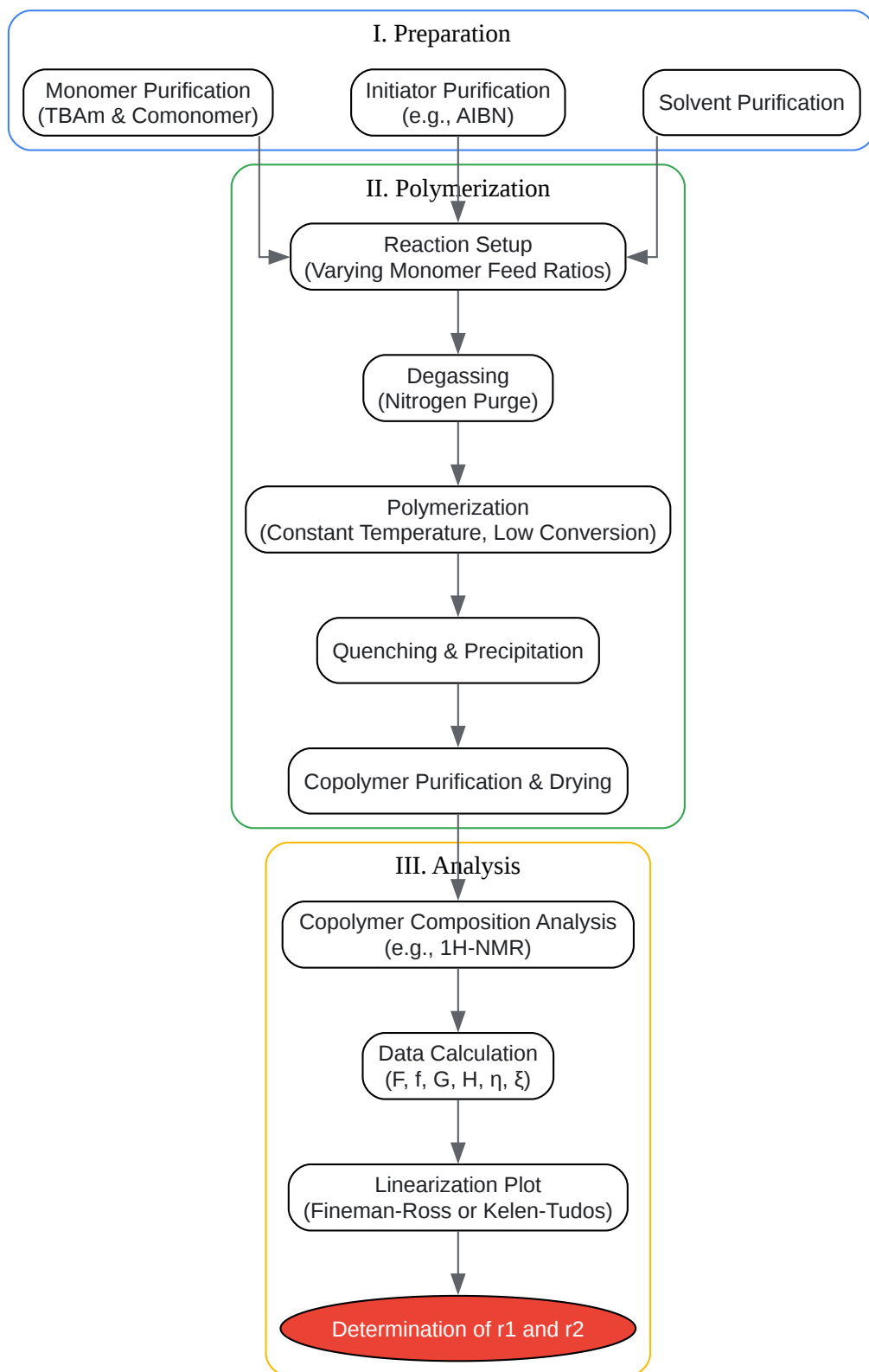
- This is a linearization method based on the following equation:  $G = H \cdot r_1 - r_2$  where:  $F = [M_1]/[M_2]$  in the initial monomer feed  $f = [m_1]/[m_2]$  in the copolymer  $G = F(f-1)/f$   $H = F^2/f$
- Plot  $G$  versus  $H$ . The slope of the resulting straight line is  $r_1$  and the y-intercept is  $r_2$ .

- Kelen-Tudos Method:

- This is an improved linearization method that aims to provide a more even distribution of data points. The equation is:  $\eta = (r_1 + r_2/\alpha)\xi - r_2/\alpha$  where:  $\eta = G / (\alpha + H)$   $\xi = H / (\alpha + H)$   $\alpha = \sqrt{(H_{\text{min}} \cdot H_{\text{max}})}$ , where  $H_{\text{min}}$  and  $H_{\text{max}}$  are the minimum and maximum values of  $H$  from the experimental data.
- Plot  $\eta$  versus  $\xi$ . The y-intercept at  $\xi = 0$  is  $-r_2/\alpha$ , and the y-intercept at  $\xi = 1$  is  $r_1$ .

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of monomer reactivity ratios.



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Caption: Experimental workflow for determining monomer reactivity ratios.

This guide provides a foundational understanding of the reactivity of **N-Tert-butylacrylamide** in copolymerization with various partners. The provided data and protocols can assist researchers in the rational design and synthesis of novel copolymers with desired properties for advanced applications.

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